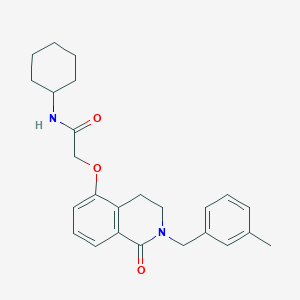

N-cyclohexyl-2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O3/c1-18-7-5-8-19(15-18)16-27-14-13-21-22(25(27)29)11-6-12-23(21)30-17-24(28)26-20-9-3-2-4-10-20/h5-8,11-12,15,20H,2-4,9-10,13-14,16-17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAVMAKSDURAJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C25H25N5O

- Molecular Weight : 459.509 g/mol

- CAS Number : 880055-10-7

The compound features a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : Compounds similar to this structure have been shown to modulate GPCR activity, which plays a crucial role in signal transduction pathways .

- Antitumor Activity : The compound's structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential for anticancer therapy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from tetrahydroisoquinoline structures. For instance:

- Case Study 1 : A related compound exhibited IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cell lines. Morphological changes consistent with apoptosis were observed, suggesting that these compounds induce programmed cell death in cancer cells .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | Glioblastoma | 50 | Apoptosis induction |

| Compound B | Breast Adenocarcinoma | 30 | Apoptosis induction |

Antimicrobial Activity

In addition to anticancer effects, this compound may exhibit antimicrobial properties. Research on similar compounds has shown effectiveness against various pathogens:

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Moderate inhibition |

Structure-Activity Relationship (SAR)

Understanding the SAR of N-cyclohexyl derivatives is crucial for optimizing its biological activity. Variations in the cyclohexyl group or modifications on the tetrahydroisoquinoline core can significantly influence potency and selectivity against specific targets.

Key Findings

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or reduce biological activity.

- Hydrophobic Interactions : The cyclohexyl moiety contributes to hydrophobic interactions that may improve binding affinity to target proteins.

Scientific Research Applications

Chemical Properties and Structure

N-cyclohexyl-2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide has a complex molecular structure characterized by its unique functional groups. The compound can be represented by the following structural formula:

This structure contributes to its reactivity and interaction with biological targets.

Anticancer Potential

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit promising anticancer properties. For instance, the compound has been evaluated for its efficacy against various cancer cell lines. In vitro assays demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells. The underlying mechanisms involve modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been investigated through molecular docking studies. These studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The inhibition of this enzyme could lead to reduced production of inflammatory mediators, making it a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on various synthesized derivatives of tetrahydroisoquinoline found that certain modifications enhanced their cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7. The compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent activity against these cell lines .

Case Study 2: Anti-inflammatory Mechanism

In silico studies have shown that this compound binds effectively to the active site of 5-lipoxygenase. This binding is hypothesized to block the enzyme's activity, thereby reducing leukotriene synthesis and mitigating inflammation .

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

- Cancer Treatment : As a potential chemotherapeutic agent targeting specific cancer types.

- Anti-inflammatory Therapy : For conditions such as arthritis or asthma where inflammation plays a critical role.

- Neuroprotective Effects : Given its structural similarity to neuroactive compounds, further research may reveal neuroprotective properties.

Comparison with Similar Compounds

Structural Analog 1: N-Cyclohexyl-2-phenyl-2-{N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]acetamido}acetamide (5b)

Key Differences :

- Substituents: The acetamide side chain in 5b incorporates a phenyl group and a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), whereas the target compound uses a tetrahydroisoquinolin ether.

- Synthesis : Compound 5b was synthesized via a multi-component reaction (52% yield, m.p. 91°C) .

- Spectroscopy : 1H-NMR data (CDCl3) for 5b shows aromatic proton signals at δ 7.57 (d) and δ 7.33–7.09 (m), with a singlet at δ 5.92 (s) corresponding to the boronate ester .

Implications :

- The boronate ester in 5b suggests utility as a synthetic intermediate for Suzuki-Miyaura cross-coupling reactions, diverging from the target compound’s likely biological focus.

- The cyclohexyl group in both compounds may confer similar solubility challenges, but the tetrahydroisoquinolin core in the target compound could enhance receptor binding specificity.

Structural Analog 2: 2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide

Key Differences :

Implications :

- Positional isomerism (3- vs. 4-methylbenzyl) could lead to differences in steric hindrance and electronic distribution, affecting binding to targets like enzymes or receptors.

- The aromatic p-tolyl group might decrease metabolic stability compared to the cyclohexyl group due to susceptibility to oxidative degradation.

Structural Analog 3: N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide

Key Differences :

- Applications : The oxazinan core is common in peptidomimetics, suggesting a focus on protease inhibition, unlike the target compound’s probable kinase or GPCR modulation.

Comparative Data Table

Research Findings and Implications

- Biological Relevance: The tetrahydroisoquinolin scaffold is associated with kinase inhibition (e.g., PARP or topoisomerase inhibitors), whereas boronate-containing analogs like 5b are more likely intermediates in drug discovery pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.